2-(4-Methylpiperazin-1-YL)acetamide
Description
Significance of Piperazine (B1678402) and Acetamide (B32628) Moieties in Drug Design and Discovery
The utility of the 2-(4-Methylpiperazin-1-YL)acetamide scaffold is rooted in the well-established roles of its two core components: piperazine and acetamide.
The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposite positions, is recognized as a "privileged scaffold" in medicinal chemistry. acs.org Its prevalence in biologically active compounds is due to several advantageous properties. The two nitrogen atoms can be functionalized, allowing for the creation of diverse molecular libraries and the fine-tuning of a compound's properties. Crucially, these nitrogen atoms often improve the pharmacokinetic profile of a drug candidate. acs.org They can increase water solubility and bioavailability, which are critical factors for oral drug administration. acs.org The piperazine moiety is a key structural feature in a wide array of successful drugs, demonstrating a vast range of pharmacological activities, including anticancer, antiviral, anthelmintic, and antipsychotic effects. acs.orgdrugbank.comchemeurope.com
The acetamide group (CH₃CONH₂) is the simplest amide derived from acetic acid. taylorandfrancis.com While simple in structure, it provides a critical functional handle in drug design. The amide bond is a fundamental feature of peptides and proteins, and the acetamide moiety can participate in hydrogen bonding with biological targets such as enzymes and receptors. nih.gov This ability to form specific molecular interactions is essential for a drug's mechanism of action. nih.gov Acetamide derivatives have been synthesized and investigated for a variety of therapeutic purposes, including as anti-inflammatory, anticonvulsant, and anticancer agents. youtube.combldpharm.com Its incorporation into larger molecules can enhance binding affinity and modulate electronic properties. nih.gov
The combination of the piperazine ring's favorable pharmacokinetic characteristics with the acetamide linker's capacity for specific biological interactions makes the integrated scaffold a powerful tool for developing novel therapeutics.
Overview of Therapeutic Applications of Derivatives Incorporating the this compound Moiety
The strategic combination of piperazine and acetamide has led to the development of highly effective therapeutic agents. The this compound moiety is a central component of several molecules investigated for various diseases, most notably in oncology and for fibrotic lung conditions.
A prominent example is its role in the development of Nintedanib (B1663095) , a potent small-molecule tyrosine kinase inhibitor. nih.gov Nintedanib functions as a triple angiokinase inhibitor by targeting vascular endothelial growth factor receptors (VEGFR), fibroblast growth factor receptors (FGFR), and platelet-derived growth factor receptors (PDGFR). acs.orgdrugbank.com These receptors are crucial in the signaling pathways that drive angiogenesis (the formation of new blood vessels that feed tumors) and fibrosis (the scarring of tissue). acs.orgdrugbank.com The specific intermediate, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, serves as a key reagent in the synthesis of Nintedanib and its deuterated derivatives. chemicalbook.com Nintedanib is approved for the treatment of idiopathic pulmonary fibrosis (IPF), certain types of non-small-cell lung cancer (NSCLC), and systemic sclerosis-associated interstitial lung disease. nih.govnih.govdrugbank.com
Beyond oncology, derivatives of this scaffold are being explored for other therapeutic areas. Researchers have designed and synthesized novel 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as potential positive allosteric modulators (PAMs) for the excitatory amino acid transporter 2 (EAAT2). acs.org Dysfunction of EAAT2 is implicated in the progression of neurodegenerative diseases, making these compounds valuable research tools and potential leads for new treatments. acs.org
Furthermore, the versatility of the scaffold is demonstrated in studies where related structures have been synthesized and tested for other biological activities. For instance, various N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been evaluated for anticonvulsant activity, while other complex benzoxazole (B165842) derivatives containing a substituted piperazin-1-yl)acetamido group have shown promising in vitro antimicrobial and antifungal properties. nih.govnih.gov
| Derivative Class/Compound | Therapeutic Application | Key Research Finding | Citation |
|---|---|---|---|
| Nintedanib (incorporating the scaffold) | Anti-cancer, Anti-fibrotic | Acts as a triple angiokinase inhibitor of VEGFR, FGFR, and PDGFR. Used to treat Idiopathic Pulmonary Fibrosis (IPF) and Non-Small-Cell Lung Cancer (NSCLC). | acs.orgacs.orgnih.govdrugbank.com |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | Chemical Reagent/Intermediate | Used as a key building block for the synthesis of Nintedanib and its deuterated derivatives for studying angiokinase inhibition. | chemicalbook.com |
| 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Neurodegenerative Diseases | Designed as potential positive allosteric modulators (PAMs) for the excitatory amino acid transporter 2 (EAAT2). | acs.orgacs.org |
| 5-[2-(4-substituted piperazin-1-yl)acetamido]-2-(p-substituted phenyl)benzoxazoles | Antimicrobial/Antifungal | Synthesized derivatives showed a broad spectrum of activity against various Candida species, with MIC values ranging from 3.12-50 µg/mL. | nih.gov |
| N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives | Anticonvulsant | Certain synthesized derivatives showed protection in the maximal electroshock (MES) seizure test in animal models. | nih.gov |
Historical Context of Research on this compound Derivatives
The history of the this compound scaffold is a story of chemical evolution, mirroring broader trends in drug discovery. The journey begins with its parent molecule, piperazine. First introduced to medicine as a treatment for gout due to its ability to dissolve uric acid, it gained widespread use as an anthelmintic (anti-worm) agent in 1953. drugbank.comchemeurope.comnih.gov For decades, its application was primarily for this purpose, leveraging its ability to paralyze parasites. drugbank.com
The transition of piperazine from a simple anthelmintic to a key component of complex, targeted therapies began in the late 20th century. The rise of molecular biology and a deeper understanding of disease pathways, particularly in cancer, spurred the search for drugs that could selectively inhibit specific enzymes like kinases.
The development of Nintedanib represents a pivotal moment for the this compound scaffold. The lead optimization program that ultimately yielded Nintedanib was initiated by Boehringer Ingelheim in 1998, with the goal of creating selective angiogenesis inhibitors. acs.org This research effort, spanning over a decade, culminated in the approval of Nintedanib in 2014. youtube.com This timeline places the development and application of this specific scaffold firmly within the modern era of rational, target-based drug design. The creation of Nintedanib showcased how the piperazine moiety could be integrated into a sophisticated indolinone core via an acetamide linker to create a highly potent and orally bioavailable multi-target kinase inhibitor.
More recent research, such as the investigation of related derivatives for neurodegenerative diseases and as antimicrobial agents in the 2000s and beyond, further illustrates the scaffold's perceived value and adaptability in addressing a range of contemporary health challenges. acs.orgnih.gov
Structure
3D Structure
Properties
IUPAC Name |
2-(4-methylpiperazin-1-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N3O/c1-9-2-4-10(5-3-9)6-7(8)11/h2-6H2,1H3,(H2,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRZZMRYGHFNKEN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80592034 | |
| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83808-21-3 | |
| Record name | 2-(4-Methylpiperazin-1-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80592034 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-methylpiperazin-1-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 2 4 Methylpiperazin 1 Yl Acetamide and Its Derivatives
Alkylation of the Piperazine (B1678402) Nitrogen and Related Derivatives
The introduction of the methyl group on the piperazine nitrogen at the 4-position is a defining feature of the title compound. This is typically achieved by using 1-methylpiperazine (B117243) as a starting material. chemicalbook.com The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, a well-documented derivative, directly employs 1-methylpiperazine, which reacts with a 2-chloro-N-arylacetamide intermediate. chemicalbook.comchemicalbook.com
The reaction involves the nucleophilic attack of the secondary amine of 1-methylpiperazine on the electrophilic carbon bearing the chlorine atom in the chloroacetamide intermediate. This forms the C-N bond and completes the 2-(4-methylpiperazin-1-yl)acetamide core structure. chemicalbook.com The general applicability of this method allows for the synthesis of a wide range of derivatives by using different substituted piperazines. For example, reacting a chloroacetamide intermediate with various N-substituted piperazines can lead to a library of compounds with diverse functionalities. researchgate.net
Table 1: Example of Piperazine Alkylation in Derivative Synthesis
| Reactant 1 | Reactant 2 | Product | Reference |
|---|
Derivatization at the Terminal Acetamide (B32628) Nitrogen (N-substitution)
Further structural diversity can be achieved by modifying the terminal acetamide nitrogen. This involves using a substituted amine in the initial acetamide bond formation or by subsequent reactions on a primary acetamide. A prominent example is the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, where the acetamide nitrogen is substituted with both a methyl group and a 4-aminophenyl group. chemicalbook.comchemicalbook.com
This N-substitution is established early in the synthesis by starting with N-methyl-4-nitroaniline, which is first acylated with chloroacetyl chloride. chemicalbook.com The resulting N-substituted chloroacetamide is then reacted with 1-methylpiperazine. A final reduction step converts the nitro group to an amino group, yielding the highly functionalized derivative. chemicalbook.com The ability to introduce various substituents on the acetamide nitrogen is a key strategy for tuning the properties of the final molecule. The alkylation of primary amides is a known method for achieving N-substitution, often requiring specific conditions to ensure selectivity. researchgate.net
Incorporation of Diverse Aromatic and Heteroaromatic Scaffolds
The this compound framework serves as a versatile building block that can be linked to a wide array of aromatic and heteroaromatic systems. This is a common strategy in drug discovery to explore interactions with biological targets.
The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a clear example, where the acetamide is linked to a phenyl ring. chemicalbook.comchemicalbook.com This particular compound is noted as a reagent for the preparation of deuterated derivatives of nintedanib (B1663095), a complex molecule containing multiple aromatic and heteroaromatic rings. chemicalbook.com
Table 2: Examples of Incorporated Aromatic Scaffolds
| Scaffold Type | Derivative Name | Precursor | Reference |
|---|---|---|---|
| Phenyl | N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | N-methyl-4-nitroaniline | chemicalbook.com |
| Thienopyridine | 2,2'-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-methyl-6-phenylnicotinonitrile) | 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) | nih.gov |
Optimization of Reaction Conditions and Yields
The efficiency of synthesizing this compound derivatives is highly dependent on the optimization of reaction conditions. Key parameters that are often adjusted include temperature, reaction time, solvent, and the choice of base.
In the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, the initial acylation with chloroacetyl chloride is performed at 50-55 °C for 2 hours. chemicalbook.com The subsequent reaction with 1-methylpiperazine is carried out at a slightly lower temperature of 45-50 °C for 4.5 hours. chemicalbook.com The use of specific temperature control and monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) is crucial for maximizing the yield and purity of the product. chemicalbook.com Following these optimized conditions, a yield of 79.27% with a purity of 98.91% was reported for the final product after purification by recrystallization. chemicalbook.com
The choice of solvent is also critical; ethyl acetate (B1210297) is used in the acylation step, which facilitates the work-up and separation of the organic phase. chemicalbook.com In the synthesis of chloroacetamide from ethyl chloroacetate, maintaining a low temperature (0–5 °C) is essential to prevent side reactions and achieve a good yield (78–84%). orgsyn.org These examples highlight that careful control over the reaction environment is paramount for successful and efficient synthesis.
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide |
| Chloroacetyl chloride |
| 1-Methylpiperazine |
| N-methyl-4-nitroaniline |
| 2-chloro-N-methyl-N-(4-nitrophenyl)acetamide |
| Chloroacetamide |
| Ethyl chloroacetate |
| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide |
| 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) |
| 2,2'-((Piperazine-1,4-diylbis(2-oxoethane-2,1-diyl))bis(sulfanediyl))bis(4-methyl-6-phenylnicotinonitrile) |
| 2-Chloro-N-(p-tolyl)acetamide |
| 2-(4-(2-((3-Cyano-4-methyl-6-phenylpyridin-2-yl)thio)acetyl)phenoxy)-N-(p-tolyl)acetamide |
| Nintedanib |
| 2-mercaptonicotinonitrile |
Advances in Scalable Synthesis for Pharmaceutical Development
The scalable synthesis of this compound derivatives is critical for their viability as pharmaceutical intermediates. A notable example is the synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, a key intermediate in the production of the multi-targeted tyrosine kinase inhibitor, nintedanib. Various synthetic routes have been developed and optimized to ensure high yield and purity on an industrial scale.
One common approach involves a multi-step process beginning with the acylation of a substituted aniline (B41778), followed by nucleophilic substitution with 1-methylpiperazine and subsequent chemical modifications. A detailed, three-step synthesis for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide has been reported, providing a practical example of a scalable process. google.com
Detailed Research Findings:
A patented method outlines a robust synthesis starting from N-methyl-p-nitroaniline. google.com The process involves three main stages:
Acylation: N-methyl-p-nitroaniline is reacted with chloroacetyl chloride in ethyl acetate. This step is crucial for introducing the acetamide backbone.
Nucleophilic Substitution: The resulting chloroacetamide intermediate is then reacted with 1-methylpiperazine to introduce the methylpiperazine moiety.
Reduction: The nitro group of the resulting compound is reduced to an amino group to yield the final product, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. This reduction is often achieved using reagents like sodium dithionite (B78146) (insurance powder). google.com
Table 1: Key Stages in the Synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide google.com
| Stage | Key Reagents | Solvent | Temperature | Duration | Key Transformation |
| 1. Acylation | N-methyl-p-nitroaniline, Chloroacetyl chloride | Ethyl Acetate | 50-55 °C | 2 hours | Formation of N-(4-nitrophenyl)-N-methyl-2-chloroacetamide |
| 2. Nucleophilic Substitution | 1-methylpiperazine | Ethyl Acetate | 45-50 °C | 4.5 hours | Formation of N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide |
| 3. Reduction | Sodium dithionite, Ammonia water | Ethyl Acetate/Water | 50-55 °C | 2.5 hours | Reduction of nitro group to amino group |
Further advancements in the scalable synthesis of this key intermediate have focused on optimizing the reduction step. One patented method describes the use of hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst, such as activated carbon and anhydrous ferric chloride, in an ethanol (B145695) solvent. google.com This approach has been shown to efficiently reduce the nitro-intermediate to the desired amino-product with yields reaching up to 98%. google.com
Table 2: Optimized Reduction Conditions for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide Synthesis google.com
| Starting Material | Reducing Agent | Catalyst | Solvent | Temperature | Duration | Yield |
| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | Hydrazine hydrate | Activated carbon, Anhydrous ferric chloride | Ethanol | 80 °C | 3.5 hours | ~98% |
| N-methyl-2-(4-methylpiperazin-1-yl)-N-(4-nitrophenyl)acetamide | Hydrazine hydrate | Activated carbon, Anhydrous ferric chloride | Ethanol | 60 °C | 6 hours | Not specified |
These optimized processes highlight the continuous efforts in process chemistry to develop more economical and efficient synthetic routes for key pharmaceutical intermediates. The choice of reagents, solvents, and reaction conditions is paramount in achieving high yields and purity, which are critical factors for the pharmaceutical industry. The synthesis of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide serves as an excellent case study for the advances in scalable synthesis of complex piperazine-containing acetamide derivatives.
Pharmacological and Biological Activities of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives
Anticancer and Antitumor Activities
Derivatives of 2-(4-methylpiperazin-1-yl)acetamide have demonstrated significant potential as anticancer and antitumor agents through various mechanisms of action. These compounds interfere with critical cellular processes involved in cancer progression, such as angiogenesis, cell signaling, proliferation, and survival.
Angiokinase Inhibition
A key strategy in cancer therapy is the inhibition of angiogenesis, the formation of new blood vessels that supply tumors with essential nutrients. Certain derivatives of this compound have been identified as potent inhibitors of angiokinases. For instance, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is a crucial reagent in the synthesis of deuterated forms of nintedanib (B1663095). nih.gov Nintedanib itself is a multi-target angiokinase inhibitor, effectively targeting platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR). nih.gov The inhibition of these pathways ultimately hinders the development of the tumor's blood supply. Another related compound, N-(4-aminophenyl)-N-methyl-2-(4-nitrophenoxy)acetamide (NPA), derived from a this compound precursor, has demonstrated antiangiogenic properties by inhibiting the proliferation of endothelial cells. dntb.gov.ua
TRK Kinase Inhibition (e.g., overcoming resistant mutants)
Tropomyosin receptor kinases (TRKs) are a family of neurotrophin receptors whose gene fusions can act as oncogenic drivers in a wide array of cancers. researchgate.net The development of TRK inhibitors has been a significant advancement in precision oncology. A notable derivative, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide, known as IHMT-TRK-284, has emerged as a potent, orally available type II TRK kinase inhibitor. researchgate.net A key advantage of this compound is its ability to overcome drug resistance, a common challenge with targeted therapies. IHMT-TRK-284 has shown efficacy against various resistance mutations, including those in the ATP-binding pocket (V573M and F589L) and the DFG motif (G667C/S). researchgate.net
Table 1: Inhibitory Activity of IHMT-TRK-284 against TRK Kinases
| Kinase | IC50 (nM) |
| TRKA | 10.5 |
| TRKB | 0.7 |
| TRKC | 2.6 |
| Data sourced from a study on a novel orally available type II TRK kinase inhibitor. researchgate.net |
Inhibition of Cell Proliferation and Induction of Apoptosis
A fundamental characteristic of cancer is uncontrolled cell proliferation and the evasion of apoptosis (programmed cell death). Several this compound derivatives have been shown to effectively inhibit cancer cell growth and trigger apoptosis. For example, a series of 2-(4-(2-oxo-1,2-dihydroquinolin-4-yl)piperazin-1-yl)-N-(4-phenylthiazol-2-yl)acetamide derivatives demonstrated significant antiproliferative activity. nih.gov Certain compounds within this series were found to arrest the cell cycle in the S phase and induce both early and late-stage apoptosis in cancer cells. nih.gov The core mechanism often involves the disruption of cellular signaling pathways that are essential for the survival and proliferation of cancer cells, ultimately leading to their demise.
Anti-Osteoclastogenesis via Molecular Pathway Modulation
While not a direct anticancer activity, the modulation of bone cell function is relevant in the context of bone metastases. Osteoclasts are cells responsible for bone resorption, and their overactivity can lead to pathological bone loss. Research has shown that certain piperazine-acetamide derivatives can inhibit osteoclast differentiation (osteoclastogenesis). Specifically, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(3-methylphenoxy)acetamide (NAPMA) has been found to significantly inhibit the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells, which are mature osteoclasts. This inhibition is achieved by downregulating the expression of key osteoclast-specific markers such as c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9. Another related compound, N-[2-(4-acetyl-1-piperazinyl)phenyl]-2-(2-chlorophenoxy) acetamide (B32628), also demonstrated the ability to inhibit osteoclast formation.
Table 2: Effect of NAPMA on Osteoclast-Specific Markers
| Marker | Effect |
| c-Fos | Downregulation |
| NFATc1 | Downregulation |
| DC-STAMP | Downregulation |
| Cathepsin K | Downregulation |
| MMP-9 | Downregulation |
| Data from a study on the inhibitory effects of NAPMA on osteoclast differentiation. |
c-Met Kinase Inhibition
The mesenchymal-epithelial transition factor (c-Met) receptor tyrosine kinase plays a crucial role in tumor development and progression, making it an attractive target for cancer therapy. While direct evidence for c-Met kinase inhibition by this compound derivatives is an emerging area of research, studies on structurally related piperazine-containing compounds have shown promising results. For instance, novel pyrazolopyridine and pyrazolothiazole-based derivatives that incorporate a piperazine (B1678402) moiety have been synthesized and identified as potent inhibitors of c-Met kinase. These findings suggest that the piperazine-acetamide scaffold could be a valuable framework for the design of new c-Met inhibitors.
Anticonvulsant Activity
Beyond oncology, derivatives of this compound have been explored for their potential in treating neurological disorders, particularly epilepsy. A study focused on the synthesis and evaluation of new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed significant anticonvulsant activity in animal models. The anticonvulsant effects were particularly prominent in the maximal electroshock (MES) seizure model, which is indicative of an ability to prevent the spread of seizures. The activity of these compounds was found to be closely linked to the nature of the substituent on the anilide moiety of the molecule. For example, derivatives with a 3-(trifluoromethyl)anilide group generally displayed higher anticonvulsant protection compared to those with a 3-chloroanilide group.
Table 3: Anticonvulsant Activity of Selected N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide Derivatives in the MES Test
| Compound | Substituent | Activity |
| 12 | N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Effective at 100 mg/kg (0.5h) |
| 19 | 3-(trifluoromethyl)anilide derivative | Protective at 300 mg/kg (0.5h) and 100 mg/kg (4h) |
| Data based on in vivo anticonvulsant screening. |
Efficacy in Animal Models of Epilepsy (e.g., MES, 6-Hz models)
Derivatives of this compound have been synthesized and evaluated for their anticonvulsant properties in established animal models of epilepsy. nih.govnih.gov The maximal electroshock (MES) test and the 6-Hz psychomotor seizure model are standard screening tools used to identify compounds with the potential to treat generalized tonic-clonic seizures and therapy-resistant partial seizures, respectively. nih.govnih.gov
In these studies, several N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have shown notable activity. nih.govnih.gov Specifically, some of these compounds demonstrated protection in the MES seizures. nih.govnih.gov Furthermore, a number of these molecules also exhibited efficacy in the 6-Hz screen, which is a significant finding as this model is considered representative of human partial and therapy-resistant epilepsy. nih.gov For instance, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide was found to be effective in the MES test. nih.gov
The anticonvulsant activity of these derivatives appears to be influenced by the nature of the substituent on the anilide moiety. nih.gov For example, 3-(trifluoromethyl)anilide derivatives generally showed more pronounced activity in the MES test compared to their 3-chloroanilide counterparts. nih.govnih.gov
Interaction with Neuronal Voltage-Sensitive Sodium Channels
Voltage-gated sodium channels (VGSCs) are crucial for the generation and propagation of action potentials in neurons and are a key target for many antiepileptic drugs. nih.govmdpi.com The mechanism of action of some anticonvulsant this compound derivatives involves their interaction with these channels. nih.gov
In vitro studies have shown that certain potent derivatives from this class act as moderate binders to the neuronal voltage-sensitive sodium channels, specifically at site 2. nih.gov This interaction can modulate the activity of the sodium channels, thereby reducing neuronal hyperexcitability and suppressing seizure activity. The binding to this site is considered a key element in the anticonvulsant profile of these compounds. nih.gov
The structure of the derivatives plays a critical role in their ability to interact with sodium channels. The four homologous domains (I-IV) of the α-subunit of the sodium channel, each containing six transmembrane segments (S1-S6), form the channel's pore and voltage sensors. jhu.eduorthobullets.com The specific binding of these acetamide derivatives to a site within this complex structure is fundamental to their pharmacological effect.
Antimicrobial and Antimycobacterial Properties
In addition to their effects on the central nervous system, derivatives of this compound have been investigated for their potential to combat microbial infections. Research has demonstrated that these compounds possess a range of antimicrobial activities, including antibacterial, antifungal, and antitubercular properties.
Antibacterial Spectrum (e.g., against S. aureus, E. coli, P. aeruginosa, V. cholerae)
Several novel acetamide derivatives incorporating the piperazine moiety have been synthesized and screened for their antibacterial activity against a variety of pathogenic bacteria. nih.govnih.govijres.org These studies have included both Gram-positive bacteria, such as Staphylococcus aureus, and Gram-negative bacteria, like Escherichia coli and Pseudomonas aeruginosa. nih.govindexcopernicus.com
For instance, certain N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives have shown moderate to excellent activity against bacterial strains. ijres.org The antibacterial efficacy of these compounds is often influenced by the specific substitutions on the arylpiperazine ring. ijres.org Similarly, other hybrid molecules containing a piperazinyl-quinoline structure have demonstrated promising activity against strains like S. aureus and P. aeruginosa. nih.gov
| Compound Type | Bacterial Strain | Activity Level |
|---|---|---|
| N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide | P. mirabilis, B. subtilis | Moderate to Excellent |
| Piperazinyl-quinoline hybrids | S. aureus, P. aeruginosa, E. coli | Promising |
Antifungal Spectrum (e.g., against A. flavus, C. albicans)
The antifungal potential of this compound derivatives has also been explored. Studies have evaluated their efficacy against fungal pathogens such as Aspergillus flavus and Candida albicans. ijres.orgnih.gov C. albicans is a particularly important target due to its ability to cause opportunistic infections, especially in immunocompromised individuals. nih.gov
Research on N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives has shown that some of these compounds exhibit significant antifungal activity. ijres.org For example, derivatives containing a 4-bromophenyl or 3-hydroxyphenyl group on the piperazine ring displayed considerable activity against C. albicans. ijres.org The presence of specific substituents, such as fluorine, has also been shown to enhance the antifungal properties of these acetamide derivatives. ijres.org
| Compound Type | Fungal Strain | Activity Level |
|---|---|---|
| N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide | C. albicans, A. fumigates | Moderate to Excellent |
| Fluoro-substituted N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide | C. albicans, A. fumigates | Equal to or greater than standard drugs |
Antitubercular Activity (e.g., against M. tuberculosis)
Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a major global health threat, necessitating the development of new and effective drugs. mdpi.comnih.govresearchgate.net Derivatives of this compound have been identified as a promising class of compounds with potential antitubercular activity. nih.govrsc.org
Research into various heterocyclic compounds has highlighted the potential of acetamide derivatives in inhibiting the growth of M. tuberculosis. indexcopernicus.comnih.gov For example, novel 2-(quinoline-4-yloxy)acetamides have demonstrated potent and selective antitubercular activity, with some compounds exhibiting submicromolar minimum inhibitory concentrations (MICs) against both drug-sensitive and drug-resistant strains of M. tuberculosis. nih.gov The mechanism of action for some of these derivatives is believed to involve the inhibition of the cytochrome bc1 complex. nih.gov The structural features of these molecules, including the substituents on the acetamide and quinoline (B57606) rings, are critical for their antimycobacterial efficacy. nih.gov
Anti-inflammatory Effects
Inflammation is a complex biological response implicated in a wide range of diseases. Several derivatives of this compound have been investigated for their anti-inflammatory properties. nih.govnih.gov These studies often utilize in vivo models, such as the carrageenan-induced paw edema test, to assess the ability of these compounds to reduce inflammation. nih.gov
One study on a piperazine derivative, (4-methylpiperazin-1-yl)(1-phenyl-1H-pyrazol-4-yl)methanone, demonstrated significant anti-inflammatory and anti-nociceptive effects. nih.gov This compound was found to reduce paw edema and decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β in a dose-dependent manner. nih.gov The mechanism of action is thought to involve the inhibition of these key inflammatory mediators.
Other research has explored a variety of acetamide derivatives, including those with indole (B1671886) and pyrazole (B372694) scaffolds, for their anti-inflammatory potential. nih.govui.ac.id These studies have shown that specific structural modifications can lead to potent anti-inflammatory activity, often comparable to or even exceeding that of standard drugs like diclofenac. nih.govui.ac.id
Platelet Aggregation Inhibition
Derivatives of this compound have been investigated for their potential to inhibit platelet aggregation, a key process in thrombosis. Research into N-(1,4-benzoxazinone)acetamide derivatives has identified compounds with significant antiplatelet activity.
One such study focused on the design and synthesis of these derivatives, leading to the identification of potent inhibitors of thrombin-induced platelet aggregation. nih.gov Among the synthesized compounds, N-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-7-yl)-2-(4-methylpiperazin-1-yl)acetamide, designated as BOAP-AM6, demonstrated notable inhibitory effects. This compound contains the core this compound structure. The inhibitory activity of BOAP-AM6 was found to be comparable to that of aspirin, a well-known antiplatelet agent. nih.gov
The mechanism of action for these derivatives is believed to involve the Glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, a key player in platelet aggregation. nih.gov Molecular modeling studies suggest that compounds like BOAP-AM6 can interact with amino acid residues within the binding site of this receptor. nih.gov
Table 1: Platelet Aggregation Inhibitory Activity of a this compound Derivative
| Compound | Structure | IC₅₀ (μM) | Agonist | Reference |
|---|---|---|---|---|
| N-(4-ethyl-3-oxo-3,4-dihydro-2H-benzo[b] nih.govnih.govoxazin-7-yl)-2-(4-methylpiperazin-1-yl)acetamide (BOAP-AM6) | N-(1,4-benzoxazinone)acetamide derivative containing a this compound moiety | 8.93 | Thrombin | nih.gov |
Neuroprotective and Anti-Neuroinflammatory Potential
The neuroprotective potential of this compound derivatives has been explored, particularly in the context of anticonvulsant activity, which is a key aspect of neuroprotection in conditions like epilepsy.
A study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, designed as analogs of known anticonvulsants, evaluated their efficacy in animal models of epilepsy. nih.govnih.gov Within this series, the compound N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (compound 12) was specifically tested. This compound, which contains the this compound core, was found to be effective in the maximal electroshock (MES) seizure test in mice at a dose of 100 mg/kg, indicating its potential to protect against generalized tonic-clonic seizures. nih.gov
The study highlighted that the anticonvulsant activity was closely linked to the substituent at the 3-position of the anilide moiety. nih.gov While many derivatives in the series showed activity, the research provides specific evidence for the neuroprotective potential of a direct derivative of this compound in a key model of epilepsy. nih.govnih.gov
Table 2: Anticonvulsant Activity of a this compound Derivative
| Compound | Structure | Test Model | Dose (mg/kg) | Activity | Reference |
|---|---|---|---|---|---|
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12) | N-phenylacetamide derivative containing a this compound moiety | Maximal Electroshock (MES) | 100 | Effective at 0.5h post-administration | nih.gov |
Modulatory Effects on Glutamate (B1630785) Transporters (e.g., EAAT2)
Derivatives of this compound have been designed and synthesized as potential modulators of the excitatory amino acid transporter 2 (EAAT2). EAAT2 is a crucial glutamate transporter in the central nervous system, and its dysfunction is implicated in various neurodegenerative diseases.
Research has focused on a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives as novel positive allosteric modulators (PAMs) of EAAT2. These compounds are structurally related to the core focus of this article. A key finding from this research was the identification of a compound, referred to as compound 4 in the study, which demonstrated a significant inhibitory constant (Ki) of 29 nM in in vitro competitive binding assays. This indicates a high affinity for the EAAT2 transporter.
Furthermore, a radiolabeled version of this compound, [¹⁸F]4, showed excellent brain penetration and high specificity for EAAT2 in in vivo studies in rodents. These findings suggest that such derivatives could be valuable tools for studying EAAT2 and may have therapeutic potential in disorders associated with EAAT2 malfunction.
Table 3: Modulatory Effect of a 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide Derivative on EAAT2
| Compound | Structure | Activity | Ki (nM) | Assay | Reference |
|---|---|---|---|---|---|
| Compound 4 | 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivative | EAAT2 Positive Allosteric Modulator | 29 | In vitro competitive binding |
Heat Shock Protein 70 (HSP70) Inhibition
Heat Shock Protein 70 (HSP70) is a molecular chaperone that plays a critical role in protein homeostasis and cell survival, making it a target of interest in various diseases, including cancer.
Despite the investigation of a wide range of chemical scaffolds as HSP70 inhibitors, a review of the available scientific literature did not yield specific research on the direct inhibitory activity of this compound derivatives on HSP70. While studies exist on other piperazine-containing compounds or different classes of acetamide derivatives targeting HSP70, a direct link to the this compound core structure in the context of HSP70 inhibition is not established in the currently available research. Therefore, this remains an area open for future investigation.
Mechanisms of Action and Molecular Interactions
Identification and Characterization of Molecular Targets (e.g., enzymes, receptors, kinases)
The 2-(4-methylpiperazin-1-yl)acetamide moiety is a recurring feature in compounds designed as kinase inhibitors. lgcstandards.com These molecules have shown affinity for several enzymes critical to cell signaling and proliferation, suggesting that this chemical group contributes to the binding and inhibitory activity.
Key molecular targets identified for compounds incorporating the this compound structure include:
Angiokinases: N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is utilized as a reagent in the synthesis of deuterated nintedanib (B1663095) derivatives, which are known for their angiokinase inhibitory properties. chemicalbook.com
Tropomyosin Receptor Kinases (TRKs): The TRK family of kinases, which are crucial in neuronal processes and are implicated in various cancers when dysregulated, are a significant target. researchgate.net A novel, orally available type II TRK kinase inhibitor, (E)-N-(4-methyl-5-(3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (IHMT-TRK-284), has been discovered, which is capable of overcoming multiple resistance mutations. researchgate.net
Receptor Tyrosine Kinase (RET): This kinase is pivotal in the development of several cancers, including thyroid carcinoma and non-small cell lung cancer (NSCLC). nih.gov A potent and selective RET inhibitor, 4-methyl-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide, incorporates the related 4-methylpiperazin-1-yl group and demonstrates significant inhibitory activity against both wild-type and mutated forms of the RET protein. nih.gov
Other Enzymes and Receptors: In a broader sense, compounds containing this moiety are believed to interfere with various enzymes and receptors that are involved in cancer cell proliferation, ultimately leading to apoptosis.
Modulation of Intracellular Signaling Pathways (e.g., TRAF6, RAS-MAPK, PI3K-AKT)
The inhibition of kinases, as identified in the previous section, directly impacts the intracellular signaling pathways they govern. While direct studies on this compound's effect on these pathways are not available, its role as a key component of potent kinase inhibitors allows for well-supported inferences.
RAS-MAPK Pathway: The RAS-MAPK pathway is a critical cascade controlling cell proliferation and survival, and it is frequently hyperactivated in cancer. nih.govnih.gov Receptor tyrosine kinases, such as the TRK and RET families, are primary activators of RAS and its downstream effectors RAF, MEK, and ERK. nih.govnih.gov By inhibiting upstream kinases like TRK and RET, compounds containing the this compound scaffold are expected to suppress the aberrant signaling through the RAS-MAPK pathway, thereby inhibiting tumor cell growth and survival. nih.gov
PI3K-AKT Pathway: The PI3K-AKT pathway is another central signaling nexus that regulates cell survival, growth, and apoptosis. youtube.com This pathway is activated by numerous growth factors and receptor tyrosine kinases. youtube.comnih.gov Activated AKT can phosphorylate a host of downstream targets to promote cell survival and inhibit apoptosis. youtube.comnih.gov The inhibition of receptor tyrosine kinases by molecules featuring the this compound group would lead to a downstream blockade of PI3K-AKT signaling. This disruption is a key mechanism for inducing apoptosis in cancer cells. nih.gov
TRAF6 Pathway: There is currently no direct evidence in the reviewed literature linking this compound or its derivatives to the modulation of the TRAF6 signaling pathway.
Binding Site Analysis and Ligand-Protein Interactions
A detailed binding site analysis specifically for this compound is not extensively documented in public literature. However, insights can be drawn from the analysis of the more complex molecules that contain this moiety and their interaction with kinase targets.
For instance, the development of the potent RET inhibitor containing a 4-methylpiperazine group was based on a rational design strategy for Type II kinase inhibitors . nih.gov This class of inhibitors binds to the kinase in its inactive "DFG-out" conformation, where the conserved Asp-Phe-Gly motif at the start of the activation loop is flipped. This binding mode typically involves the inhibitor occupying the ATP-binding pocket and extending into an adjacent allosteric site, which is accessible only in the inactive state. The piperazine (B1678402) group in such inhibitors often serves to improve solubility and can form hydrogen bonds or other interactions with the protein backbone in the solvent-exposed region of the binding site, anchoring the ligand.
Comparative Analysis of Mechanisms with Related Chemotypes
The this compound scaffold is part of a larger family of piperazine-containing compounds with diverse biological activities. Comparing its role in different molecular contexts helps to understand its mechanistic contribution.
N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV): This compound replaces the aminophenyl group of a related structure with a benzothiazole (B30560) ring. It has demonstrated anticancer properties, suggesting that the core this compound unit can be coupled with different aromatic systems to achieve cytotoxic effects, likely through similar mechanisms of kinase or receptor inhibition.
N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide (B32628) (PPOAC-Bz): This molecule features a piperazine-acetamide core but with different substitutions. It was found to be a potent inhibitor of osteoclastogenesis, the process of bone resorption. nih.gov PPOAC-Bz was shown to block the formation of mature osteoclasts and suppress bone resorption activity, highlighting that the piperazine-acetamide chemotype can be directed toward targets outside of the typical kinase families to regulate other critical cellular processes. nih.gov
Diaryl-pyrimidinamine Derivatives: The related compound N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide serves as a reagent for synthesizing diaryl-pyrimidinamine derivatives. chemicalbook.com These derivatives have shown potential as anti-breast cancer agents, indicating the versatility of the piperazine-acetamide fragment in generating libraries of compounds for screening against various cancer types. chemicalbook.com
This comparative analysis shows that while the this compound moiety is a common feature in molecules targeting kinases for cancer therapy, its combination with different chemical fragments can yield compounds with distinct biological activities, such as the regulation of bone metabolism.
Structure Activity Relationship Sar Studies of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives
Influence of Substituents on the Piperazine (B1678402) Ring
The substitution on the piperazine ring, particularly at the N-4 position, plays a pivotal role in modulating the pharmacological profile of 2-(4-methylpiperazin-1-yl)acetamide derivatives. The prototypical methyl group itself is often a key feature for activity.
The nature of the substituent at the N-4 position of the piperazine ring can significantly impact activity. While the methyl group is a common and often effective substituent, alterations with bulkier alkyl chains have been explored to probe the steric and electronic requirements of the binding site. For instance, in a series of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives evaluated for anticonvulsant activity, the N-4 substituent was varied. While specific data on a broad range of alkyl chains is not extensively detailed in the provided results, the consistent presence of the methyl group in active compounds across different studies suggests its importance for optimal interaction with various biological targets.
In the context of antimicrobial agents, modifications on the piperazine ring have been shown to be critical. For example, the incorporation of electron-withdrawing groups like chloro, bromo, or nitro has been reported to enhance antibacterial activity, whereas electron-donating groups may reduce potency. nih.gov This highlights the sensitivity of the biological target to the electronic properties of the piperazine substituent.
The following table summarizes the influence of substituents on the piperazine ring based on available data.
Effects of Modifications on the Acetamide (B32628) Linker
The acetamide linker, connecting the piperazine moiety to an aromatic or heteroaromatic ring system, is a critical component for maintaining the appropriate spatial orientation of the key pharmacophoric features. Modifications to this linker, such as altering the length of the methylene (B1212753) bridge or introducing substituents like fluorine, can have profound effects on activity.
Studies on aryl acetamide triazolopyridazines have indicated that the acetamide linker is often superior to a urea (B33335) linker in terms of potency. nih.gov This suggests that the specific electronic and conformational properties of the acetamide group are crucial for optimal binding. The length of the linker is also a key determinant of activity. For instance, in phenothiazine (B1677639) derivatives, a three-carbon chain between the heterocyclic nitrogen and the terminal amino group is considered critical for neuroleptic activity. slideshare.net Deviations from this optimal length, either shorter or longer, can lead to a decrease in potency. youtube.com
Impact of Aromatic and Heteroaromatic Ring Systems
The nature of the aromatic or heteroaromatic ring system attached to the acetamide linker is a major determinant of the biological activity and target selectivity of this compound derivatives. A wide variety of ring systems have been explored, leading to compounds with diverse pharmacological properties.
Aminophenyl and Phenyl Groups: Derivatives bearing a simple phenyl or aminophenyl group have shown a range of activities. For example, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide serves as a key intermediate in the synthesis of the multi-kinase inhibitor nintedanib (B1663095), highlighting the importance of the aminophenyl moiety for anti-angiogenic and anti-tumor activity. mdpi.com N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been investigated as anticonvulsants, with substitutions on the phenyl ring significantly influencing their activity. nih.gov
Quinoline (B57606): The quinoline nucleus, when coupled with the this compound scaffold, has been explored for developing dual acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors. nih.gov The strategic fusion of these pharmacophores can lead to potent compounds for the potential treatment of Alzheimer's disease.
Benzothiazole (B30560): Benzothiazole-piperazine derivatives have demonstrated cytotoxic activity against various cancer cell lines, including hepatocellular and breast cancer. nih.gov Dihalo-substituted benzylpiperazine moieties attached to the benzothiazole core were found to exhibit the highest cytotoxic effects. nih.gov Additionally, some derivatives have shown moderate and selective inhibition of AChE. nih.gov
Phenothiazine: The phenothiazine ring system, when incorporated into structures containing a piperazine-acetamide linkage, has been a cornerstone in the development of antipsychotic drugs. The substitution pattern on the phenothiazine ring, particularly at the 2-position, and the length of the alkyl chain connecting to the piperazine nitrogen are critical for dopamine (B1211576) receptor antagonism. slideshare.netyoutube.comnih.gov
Indazole and Pyrimidine (B1678525): Novel indole (B1671886) and indazole-piperazine pyrimidine derivatives have been synthesized and evaluated for their anti-inflammatory and neuroprotective activities, showing potential for the treatment of ischemic stroke. researchgate.netnih.gov Specifically, certain derivatives have been shown to inhibit the production of pro-inflammatory mediators. researchgate.net Pyrimidine-based derivatives have also been designed as selective AChE inhibitors. researchgate.net
Thiazole (B1198619): The thiazole ring has been incorporated into this compound derivatives to generate compounds with significant antimicrobial and antinociceptive activities. nih.govnih.gov For instance, 2-(4-arylpiperazin-1-yl)-N-[4-(2-(4-substituted phenyl)thiazol-4-yl)phenyl] acetamide derivatives have exhibited good antibacterial activity. nih.gov
The following table provides a summary of the impact of different aromatic and heteroaromatic ring systems.
Elucidation of Key Pharmacophoric Features for Specific Activities
Pharmacophore modeling is a crucial tool in understanding the essential structural features required for a molecule to exert a specific biological activity. For this compound derivatives, the key pharmacophoric features can be broadly defined as a combination of a basic nitrogen center (piperazine), a hydrogen bond acceptor (the carbonyl group of the acetamide), and a hydrophobic aromatic/heteroaromatic region.
The specific arrangement and nature of these features dictate the compound's interaction with its biological target. For example, in the context of antipsychotic activity targeting dopamine receptors, a protonated tertiary amino group on the piperazine ring is thought to form hydrogen bonds with the receptor, mimicking the interaction of dopamine. slideshare.net The presence of an electron-withdrawing group at the 2-position of a phenothiazine ring further enhances this interaction. slideshare.net
Pharmacophore models are typically developed based on a set of active compounds and can be used to virtually screen large compound libraries to identify new potential inhibitors. researchgate.net These models often consist of features like hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers, arranged in a specific three-dimensional orientation.
Strategic Modifications for Enhanced Potency and Selectivity
The ultimate goal of SAR studies is to guide the strategic modification of a lead compound to enhance its potency and selectivity for the desired biological target. For this compound derivatives, several strategies have been successfully employed.
One common strategy is the introduction of specific substituents on the aromatic or heteroaromatic ring. For example, in the development of quinazoline-based EGFR inhibitors, the introduction of a chloro-substituent in the meta position of the aniline (B41778) residue was found to increase the inhibitory activity. nih.gov Similarly, for thiazole-based pyridazinone anticonvulsants, electron-withdrawing groups on the phenyl ring enhanced seizure protection. mdpi.com
Another key strategy involves modifying the piperazine ring. Lipophilic substituents on the piperazine ring of oxazolo[5,4-d]pyrimidines were found to improve binding affinity to the CB2 receptor. mdpi.com
Furthermore, the concept of molecular hybridization, where two or more pharmacophores are combined into a single molecule, has been effectively used. The development of quinoline-piperazine-acetamide conjugates as dual AChE/BChE inhibitors is a prime example of this approach. nih.gov This strategy aims to create molecules that can interact with multiple binding sites or targets, leading to enhanced efficacy.
The systematic exploration of these modifications, guided by SAR data and computational modeling, has proven to be a powerful approach for the development of novel and effective therapeutic agents based on the this compound scaffold.
Preclinical Pharmacological Investigations of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives
In Vitro Biological Efficacy Studies
In vitro studies are fundamental in preclinical research, providing the initial assessment of a compound's biological activity at a cellular and molecular level. For derivatives of 2-(4-Methylpiperazin-1-YL)acetamide, these investigations have spanned anticancer, enzyme-inhibiting, and antimicrobial activities.
Cell-Based Assays (e.g., cancer cell lines, osteoclast differentiation assays)
The cytotoxic potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. These assays are crucial for identifying compounds with selective anticancer activity.
One study synthesized a series of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amines, which incorporate the piperazine (B1678402) acetamide (B32628) moiety. nih.gov The antiproliferative activity of these compounds was tested against four cancer cell lines. Compound 7a emerged as the most potent, with IC₅₀ values ranging from 0.029 to 0.147 µM. nih.gov Further investigation revealed that compound 7a could induce apoptosis and arrest the cell cycle at the G2/M phase. nih.gov
In another study, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated for their anticancer activity using the MTT assay. nih.gov Compound 5 from this series showed notable anticancer activity against both HCT116 and RAW264.7 cancer cell lines. nih.gov
Additionally, a library of antiviral piperazine-derived compounds, which share structural similarities, were screened for anticancer properties. nih.gov Compounds 35 and 37 from this group demonstrated selective cytotoxic activity against MCF7 breast cancer cells and A549 lung cancer cells when compared to normal breast (MCF 10A) and lung (MRC-5) cells. nih.gov Thiazole-(benz)azole derivatives have also been synthesized and tested against A549 and C6 tumor cell lines, with compounds 6f and 6g showing significant anticancer effects by directing tumor cells toward apoptosis. nih.gov
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives
Enzyme Inhibition Assays
The mechanism of action for many drugs involves the inhibition of specific enzymes. Derivatives of this compound have been investigated for their enzyme inhibitory potential. For instance, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is thought to inhibit certain enzymes critical for cancer cell proliferation and may possess kinase inhibition activity. This compound is also used as a reagent for preparing deuterated derivatives of nintedanib (B1663095), which are known for their angiokinase inhibitory effects. chemicalbook.com
A study on 2-(2,4-dichloro-6-{[4-(2-furoyl)-1-piperazine] sulfonyl}phenoxy)-N-(aryl) acetamides demonstrated their inhibitory potential against α-glucosidase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) enzymes, as indicated by their IC₅₀ values. researchgate.net
Antimicrobial Susceptibility Testing (e.g., Minimum Inhibitory Concentration)
The emergence of antibiotic resistance has spurred the search for new antimicrobial agents. Derivatives of this compound have shown promise in this area. A study involving (N-(2-(4-methylpiperazine-1-carbonyl) thiophen-3-yl)-2-(piperazin-1-yl) acetamide hydrochloride and its sulphonamide derivatives found that many of the synthesized compounds displayed antimicrobial activity. ijnrd.org
Specifically, compound 7f showed prominent antibacterial activity against Proteus vulgaris with a Minimum Inhibitory Concentration (MIC) of 93.7 µg/ml, which was superior to the standard ampicillin (B1664943) (MIC 125 µg/ml). ijnrd.org Furthermore, compounds 7g and 7i exhibited superior antifungal activity against Aspergillus Niger (MIC 93.7 µg/ml) compared to the standard nystatin (B1677061) (MIC 125 µg/ml). ijnrd.org
Another series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives also underwent antimicrobial evaluation. nih.gov Compounds 3, 8, 11, and 12 from this series displayed significant antimicrobial activity, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.gov Similarly, studies on N,N′-disubstituted piperazines bearing 1,3,4-thiadiazole (B1197879) moieties showed significant antibacterial activity, particularly against gram-negative strains like E. Coli. mdpi.com
Table 2: Minimum Inhibitory Concentration (MIC) of Selected Antimicrobial Derivatives
In Vivo Animal Models of Disease
Following promising in vitro results, candidate compounds are advanced to in vivo studies using animal models of human diseases. These models are essential for evaluating a compound's efficacy and its effects within a complex biological system.
Antitumor Efficacy in Xenograft Models
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for evaluating the efficacy of potential cancer therapeutics. nih.gov A novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methylquinazolin-4-amine, compound 7a , was tested in a HepG2 xenograft model. nih.gov The results were significant, showing that compound 7a markedly inhibited tumor growth without causing a significant loss of body weight in the treated mice, suggesting its potential as a promising new anticancer agent. nih.gov
Anticonvulsant Activity in Rodent Models
Derivatives of this compound have been extensively evaluated for their anticonvulsant properties in various rodent models of epilepsy. nih.gov Initial screening is often performed using the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests in mice. nih.govuj.edu.pl
In a study of twenty-two new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives, activity was observed almost exclusively in the MES seizure model, particularly for 3-(trifluoromethyl)anilide derivatives. nih.govuj.edu.pl For example, N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide (12 ) was effective in the MES test. nih.govuj.edu.pl Another derivative, compound 19 , showed high anticonvulsant activity, protecting animals at both 0.5 hours and 4 hours post-administration. nih.gov Several molecules from this series also demonstrated activity in the 6-Hz screen, which is an animal model for therapy-resistant epilepsy. nih.gov
Another study synthesized a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-pyrrolidine-2,5-dione-acetamide derivatives. mdpi.com The most active compound, 6 , which contains a piperazin-1-yl-2-oxoethyl moiety, showed a more beneficial median effective dose (ED₅₀) in the MES test (68.30 mg/kg) and the 6 Hz test (28.20 mg/kg) compared to the reference drug, valproic acid. mdpi.com
Table 3: Anticonvulsant Activity of Selected Derivatives in Rodent Models
Exploratory Toxicology and Safety Assessment (in vitro and in vivo considerations)
The preclinical safety evaluation of novel chemical entities is a critical step in drug development, aimed at identifying potential target organ toxicities and establishing a preliminary safety profile. For derivatives of this compound, a comprehensive understanding of their toxicological properties is essential. This section details the exploratory toxicology and safety assessments of these derivatives, drawing from in vitro and in vivo studies on structurally related compounds and the broader class of piperazine derivatives.
The core structure, this compound, serves as a key intermediate in the synthesis of several pharmaceutical agents, most notably the kinase inhibitor Nintedanib. Consequently, much of the toxicological understanding of this scaffold is derived from the extensive preclinical safety studies conducted on Nintedanib and its related impurities and metabolites.
In Vitro Considerations
In vitro toxicological assays are fundamental in the early assessment of a compound's potential for cytotoxicity, genotoxicity, and specific organ toxicity. For derivatives of this compound, a range of in vitro studies on related molecules have provided valuable insights.
Cytotoxicity:
The cytotoxicity of piperazine derivatives has been evaluated across various cell lines. Studies on second-generation piperazine derivatives designed as radiation countermeasures have demonstrated that their cytotoxic potential can be influenced by the nature of the substituents. nih.gov For instance, a series of 1-(2-hydroxyethyl)piperazine derivatives showed lower toxicity compared to the established radioprotector amifostine. nih.gov The lipophilicity of the derivatives, often quantified by the log P value, has been shown to correlate with cytotoxicity, with more lipophilic compounds generally exhibiting higher toxicity. nih.gov
In the context of hepatotoxicity, a known concern for some piperazine-containing compounds, in vitro models using human hepatic cell lines (e.g., HepG2, HepaRG) and primary rat hepatocytes have been employed. fda.gov For some piperazine designer drugs, the mechanism of cytotoxicity has been linked to the induction of oxidative stress, leading to the formation of reactive species, depletion of intracellular glutathione (B108866) (GSH) and ATP, mitochondrial membrane potential disruption, and activation of caspase-3, ultimately culminating in apoptosis. fda.gov
Genotoxicity and Mutagenicity:
The assessment of mutagenic and genotoxic potential is a cornerstone of preclinical safety evaluation. For acetamide, a structural component of the target molecule, in vivo mutation assays in rats have shown no evidence of mutagenicity, even at doses that induced hepatocarcinogenesis. nih.gov This suggests that the carcinogenic effects of acetamide may be linked to non-genotoxic mechanisms, such as increased cell proliferation. nih.gov
More complex benzothiazole (B30560) derivatives incorporating a piperazine ring have been subjected to mutagenicity and genotoxicity testing. syncozymesnad.com In one study, a specific benzothiazole-piperazine derivative was found to be non-mutagenic in the Ames test using Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9). syncozymesnad.com Furthermore, this compound did not induce chromosomal aberrations in human lymphocytes in vitro, indicating a lack of genotoxic potential under the tested conditions. syncozymesnad.com
The PubChem database provides hazard classifications for N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, a close analog and an intermediate in the synthesis of Nintedanib. The hazard statements indicate that this compound is harmful if swallowed and may cause skin, eye, and respiratory irritation, highlighting the potential for localized toxicity. nih.gov
| In Vitro Toxicology Profile of Related Piperazine Acetamide Derivatives | |
| Test System | Key Findings |
| Human Hepatic Cell Lines (HepG2, HepaRG) & Primary Rat Hepatocytes | For some piperazine derivatives, cytotoxicity is mediated by oxidative stress, ATP depletion, and apoptosis. fda.gov |
| Human Cell Lines (Cytotoxicity Screening) | Cytotoxicity of piperazine derivatives is influenced by lipophilicity; some novel derivatives show lower toxicity than amifostine. nih.gov |
| Salmonella typhimurium (Ames Test) | A benzothiazole-piperazine derivative was found to be non-mutagenic in TA98 and TA100 strains. syncozymesnad.com |
| Human Lymphocytes (Chromosomal Aberration Assay) | A benzothiazole-piperazine derivative did not show genotoxic potential. syncozymesnad.com |
In Vivo Considerations
In vivo toxicology studies in animal models are essential for understanding the systemic effects of a compound and identifying potential target organs of toxicity.
General Toxicity:
The in vivo toxicological profile of Nintedanib, which contains the this compound moiety, has been extensively studied in mice, rats, and monkeys for up to 12 months. fda.gov The primary target organs of toxicity identified in these studies were bone, liver, kidney, ovaries, and the immune system (adrenal glands, bone marrow, spleen, and thymus). fda.gov
Studies on acetamide in rats have revealed hepatotoxicity at higher doses, characterized by significant changes in serum levels of aspartate aminotransferase and alanine (B10760859) aminotransferase, as well as various histopathological changes in the liver. nih.gov Effects on the hematopoietic system were also noted, with alterations in red blood cell parameters and a decrease in erythroblasts in the spleen at high concentrations. nih.gov
The use of alternative in vivo models, such as the nematode Caenorhabditis elegans, has provided further insights into the potential neurotoxic effects of piperazine derivatives. Exposure to certain piperazine designer drugs in C. elegans resulted in developmental alterations, decreased reproductive capacity, and reduced locomotor activity, suggesting potential nervous system dysfunction. capotchem.com
Carcinogenicity and Developmental Toxicity:
Long-term carcinogenicity studies of Nintedanib in rats and mice did not reveal any significant treatment-related tumorigenic findings. fda.gov Furthermore, Nintedanib was found to be negative in a battery of genetic toxicity tests. fda.gov
Reproductive and developmental toxicology studies of Nintedanib were conducted in rats and rabbits. The no-observed-adverse-effect levels (NOAELs) established from these studies provided exposure margins that were considered acceptable for its clinical use. fda.gov
| In Vivo Toxicology Profile of Related Compounds | |
| Animal Model | Compound/Class |
| Rats, Mice, Monkeys | Nintedanib |
| Rats | Acetamide |
| Caenorhabditis elegans | Piperazine Designer Drugs |
Computational and in Silico Approaches in the Study of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor), typically a protein target. This method is instrumental in elucidating the binding mode of 2-(4-Methylpiperazin-1-YL)acetamide derivatives at a molecular level, providing insights into the key interactions that govern their biological activity.
In a typical molecular docking study, the three-dimensional structures of both the ligand and the target protein are required. The protein structure is often obtained from crystallographic databases like the Protein Data Bank (PDB), while the ligand's structure can be generated and optimized using computational chemistry software. The docking process then involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and scoring them based on their binding affinity.
For instance, studies on related piperazine-acetamide scaffolds, such as 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives, have utilized molecular docking to understand their anticancer potential. nih.govresearchgate.netnih.gov In these studies, derivatives were docked into the binding pockets of specific protein targets. The results of such simulations can reveal crucial interactions like hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the receptor. nih.govresearchgate.netnih.gov For example, a molecular docking analysis might show that the carbonyl oxygen of the acetamide (B32628) group acts as a hydrogen bond acceptor, while the piperazine (B1678402) ring engages in hydrophobic interactions within the binding pocket.
A study on pyrazine-linked 2-aminobenzamides, which also contain a piperazine moiety, employed molecular docking to understand their activity as histone deacetylase (HDAC) inhibitors. nih.gov The docking results helped to rationalize the structure-activity relationship (SAR) by showing how different substituents on the piperazine scaffold influence binding affinity. nih.gov
While specific docking studies on this compound are not extensively published, the methodology applied to its close analogs provides a clear framework for how such investigations would be conducted. The insights from these studies are crucial for the rational design of new derivatives with improved potency and selectivity.
Table 1: Illustrative Example of Interacting Residues in a Molecular Docking Study of a Piperazine Derivative
| Interacting Residue | Interaction Type |
| TYR 236 | Hydrogen Bond |
| ASP 345 | Hydrophobic Interaction |
| PHE 290 | Pi-Pi Stacking |
| LEU 391 | Hydrophobic Interaction |
| SER 289 | Hydrogen Bond |
This table is illustrative and based on typical interactions observed in docking studies of piperazine-containing ligands.
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For this compound derivatives, QSAR can be a powerful tool to predict the activity of unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis and testing.
A QSAR study involves several key steps. First, a dataset of compounds with known biological activities is compiled. Then, a set of molecular descriptors is calculated for each compound. These descriptors quantify various aspects of the molecule's structure, such as its physicochemical properties (e.g., logP, molecular weight), electronic properties (e.g., dipole moment), and topological features (e.g., connectivity indices). Finally, a mathematical model is developed to correlate these descriptors with the observed biological activity.
Studies on various piperazine derivatives have successfully employed QSAR to understand their therapeutic potential. For example, a QSAR study on piperazine and keto-piperazine derivatives as renin inhibitors revealed that constitutional descriptors, such as the number of double bonds and oxygen atoms, play a vital role in their binding affinity. openpharmaceuticalsciencesjournal.com Another QSAR investigation on N-hydroxy-2-[(phenylsulfonyl)amino]acetamide derivatives as matrix metalloproteinase inhibitors successfully modeled their inhibitory activity using 2D autocorrelation descriptors. nih.gov
The predictive power of a QSAR model is assessed through rigorous validation techniques, including internal validation (e.g., cross-validation) and external validation using a separate test set of compounds. A statistically robust and validated QSAR model can then be used to predict the activity of new, untested derivatives of this compound, facilitating the rational design of more potent compounds.
Table 2: Common Molecular Descriptors Used in QSAR Studies of Piperazine Derivatives
| Descriptor Type | Examples |
| Physicochemical | LogP (lipophilicity), Molecular Weight (MW), Molar Refractivity (MR) |
| Electronic | Dipole Moment, HOMO/LUMO energies |
| Topological | Wiener Index, Balaban Index, Kier & Hall Connectivity Indices |
| Constitutional | Number of atoms, Number of rings, Number of rotatable bonds |
Prediction of Pharmacokinetic Profiles and Metabolic Stability (e.g., ADMET predictions)
For a drug candidate to be successful, it must not only have high efficacy but also possess favorable pharmacokinetic properties. These properties, often abbreviated as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity), determine the drug's fate in the body. In silico ADMET prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of compounds with potential liabilities, thereby reducing the high attrition rates in later stages of drug development.
Various computational models and web-based tools are available to predict the ADMET properties of molecules like this compound and its derivatives. These tools use large datasets of experimentally determined properties to build predictive models based on a compound's structure.
Absorption: Parameters like human intestinal absorption (HIA) and Caco-2 cell permeability can be predicted to estimate how well a compound is absorbed from the gut.
Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how a compound is distributed throughout the body.
Metabolism: In silico tools can predict which cytochrome P450 (CYP) enzymes are likely to metabolize a compound and whether the compound is an inhibitor of these enzymes. This is crucial for anticipating drug-drug interactions.
Excretion: Properties like renal clearance can be estimated to understand how a compound is eliminated from the body.
Toxicity: A range of toxicity endpoints can be predicted, including mutagenicity (Ames test), cardiotoxicity (hERG inhibition), and hepatotoxicity.
Table 3: Predicted ADMET Properties for this compound
| Property | Predicted Value/Classification |
| Human Intestinal Absorption | High |
| Blood-Brain Barrier Permeant | No |
| CYP2D6 Inhibitor | Yes |
| hERG I Inhibitor | No |
| Ames Mutagenicity | No |
Disclaimer: These are predicted values from publicly available in silico tools and have not been experimentally verified.
Virtual Screening for Novel Active Compounds
Virtual screening is a computational technique used in early-stage drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. Given the synthetic accessibility of the this compound scaffold, it can serve as a core structure for generating virtual libraries of derivatives for screening against various biological targets.
There are two main approaches to virtual screening:
Ligand-based virtual screening: This method uses the knowledge of known active ligands to identify other compounds in a database that have similar properties. Techniques include searching for molecules with similar 2D fingerprints or 3D shapes to a known active compound.
Structure-based virtual screening: This approach utilizes the 3D structure of the biological target. A large library of compounds is docked into the binding site of the target, and the compounds are ranked based on their predicted binding affinity. This method is particularly useful when the structure of the target is known.
Piperazine derivatives are frequently identified as hits in virtual screening campaigns. nih.govnih.govresearchgate.net For example, a virtual screening study aimed at identifying novel human acetylcholinesterase inhibitors successfully identified several active piperazine derivatives. nih.govnih.govresearchgate.net Another study used a multi-step virtual screening program to discover a novel piperazine-based insect juvenile hormone agonist. researchgate.net
The process of virtual screening can significantly narrow down the number of compounds that need to be synthesized and tested experimentally, thus saving time and resources. By using the this compound core, medicinal chemists can design and virtually screen vast libraries of derivatives with diverse substituents to identify promising new drug candidates for a wide range of diseases.
Metabolism and Biotransformation Pathways of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives
Metabolite Identification and Profiling
The metabolism of piperazine-containing compounds can be complex, leading to a variety of metabolites. While specific studies on 2-(4-methylpiperazin-1-yl)acetamide itself are not extensively documented in publicly available literature, the metabolic pathways of other piperazine (B1678402) derivatives can provide significant insights. For instance, studies on designer drugs with a piperazine core reveal common metabolic transformations. nih.gov
Key metabolic reactions observed for piperazine derivatives often include:
N-dealkylation: The removal of the methyl group from the piperazine nitrogen is a common metabolic pathway.
Hydroxylation: The introduction of a hydroxyl group onto the piperazine ring or adjacent alkyl chains is a frequent oxidative transformation.
Oxidation: Oxidation of the nitrogen atoms within the piperazine ring can occur. nih.gov
Ring Opening: The piperazine ring can undergo oxidative cleavage to form more polar, open-chain metabolites.
In a study on piperazin-1-ylpyridazines, the major metabolites identified were mono-hydroxylation products on an attached benzene (B151609) ring and oxidation at one of the nitrogen atoms in the piperazine ring. nih.gov For derivatives of this compound, one could anticipate a similar profile, with metabolites arising from N-demethylation, hydroxylation of the piperazine ring, and oxidation of the piperazine nitrogens.
Table 1: Potential Metabolites of this compound Derivatives
| Metabolic Reaction | Potential Metabolite Structure | Description |
| N-Demethylation | 2-(Piperazin-1-yl)acetamide | Removal of the methyl group from the N4-position of the piperazine ring. |
| Piperazine Ring Hydroxylation | 2-(x-Hydroxy-4-methylpiperazin-1-yl)acetamide | Introduction of a hydroxyl group at one of the carbon atoms of the piperazine ring. |
| N-Oxidation | 2-(4-Methylpiperazine-1-N-oxide-yl)acetamide | Oxidation of the nitrogen atom at the 1-position of the piperazine ring. |
| Acetamide (B32628) Hydrolysis | 4-Methylpiperazin-1-ylacetic acid | Cleavage of the acetamide group to form the corresponding carboxylic acid. |
Enzyme Systems Involved in Metabolism (e.g., Cytochrome P450 enzymes)
The biotransformation of a vast number of drugs is primarily carried out by the cytochrome P450 (CYP) superfamily of enzymes, which are predominantly found in the liver. nih.gov These enzymes are responsible for catalyzing a variety of oxidative reactions. nih.gov
For piperazine-containing compounds, several CYP isozymes have been implicated in their metabolism. Research on the N-demethylation of meperidine, a compound with an N-methylpiperidine ring structurally related to the N-methylpiperazine moiety, has shown the involvement of CYP3A4, CYP2B6, and CYP2C19. nih.gov The catalytic efficiency for this reaction was found to be similar between recombinant CYP2B6 and CYP2C19. nih.gov
Given these findings, it is highly probable that the metabolism of this compound derivatives is also mediated by one or more of these CYP isozymes. The specific isozyme(s) involved would likely depend on the other structural features of the molecule. The relative contribution of each CYP enzyme can vary between individuals due to genetic polymorphisms, which can have significant implications for drug efficacy and safety. nih.gov
Other enzyme systems that could potentially be involved in the metabolism of these derivatives include flavin-containing monooxygenases (FMOs), which can also catalyze the N-oxidation of tertiary amines like the N-methylpiperazine moiety. nih.gov
Structural Determinants of Metabolic Stability
A study on piperazin-1-ylpyridazines demonstrated that the piperazine ring is often a major site of metabolism. nih.gov Modifications to the groups attached to the piperazine ring can have a substantial impact on metabolic stability. For example, the replacement of a pyridazine (B1198779) ring with a pyrazine (B50134) led to a decrease in metabolic stability, highlighting the influence of the nature of the aromatic system connected to the piperazine. nih.gov
Introducing steric hindrance around the metabolically labile sites is a common strategy to improve metabolic stability. For instance, the introduction of bulky groups near the piperazine nitrogens could shield them from enzymatic attack. However, such modifications must be carefully balanced against the potential loss of pharmacological activity.
Implications for Drug Design and Pharmacological Activity
A thorough understanding of the metabolism of this compound derivatives has profound implications for drug design and development. The piperazine moiety is a common scaffold in medicinal chemistry, valued for its ability to improve the physicochemical properties of drug candidates, such as solubility. nih.gov
By identifying the primary sites of metabolism, medicinal chemists can strategically modify the molecule to enhance its metabolic stability. This can lead to an improved pharmacokinetic profile, potentially allowing for less frequent dosing and a more consistent therapeutic effect. For example, if N-demethylation is found to be a major metabolic pathway, replacing the N-methyl group with a different, more stable substituent could be explored.
Analytical Method Development and Characterization of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are indispensable for separating complex mixtures and quantifying the concentration of specific components. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-QToF-MS/MS) are powerful tools for the analysis of 2-(4-Methylpiperazin-1-YL)acetamide derivatives.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like this compound derivatives. The method's versatility allows for the separation of the main compound from its impurities and related substances.
For piperazine-containing compounds, which may lack a strong UV chromophore, derivatization is a common strategy to enhance detection by UV-Vis detectors. jocpr.com A method developed for piperazine (B1678402) analysis involves derivatization with 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl) to form a UV-active derivative, allowing for detection at low levels. jocpr.comjocpr.com The separation is typically achieved on a C18 column, a type of reversed-phase column. researchgate.net
Method validation for HPLC analysis of piperazine derivatives typically includes assessing parameters such as limit of detection (LOD), limit of quantification (LOQ), accuracy, linearity, precision, and robustness. jocpr.com For instance, a validated method for a piperazine derivative demonstrated good linearity in the range of approximately 30 to 350 ppm with recovery values between 104.87% and 108.06%. jocpr.com
A typical HPLC system for the analysis of these derivatives would consist of a separation module and a photodiode array (PDA) or UV detector. jocpr.com The mobile phase composition is optimized to achieve the best separation; a common mobile phase for piperazine derivatives might involve a mixture of acetonitrile, methanol (B129727), and diethylamine. jocpr.com
Table 1: Example HPLC Method Parameters for a Piperazine Derivative
| Parameter | Value |
| Column | Chiralpak IC (250 x 4.6 mm, 5µm) |
| Mobile Phase | Acetonitrile:Methanol:Diethylamine (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C |
| Injection Volume | 10 µL |
| Detector | Photodiode Array (PDA) |
Note: This table is illustrative and based on a method for a piperazine derivative. jocpr.com
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-QToF-MS/MS)
Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QToF-MS/MS) offers superior resolution, sensitivity, and speed compared to conventional HPLC. nih.gov This technique is particularly powerful for identifying unknown impurities and characterizing the fragmentation pathways of the parent compound. nih.gov
In a UPLC system, smaller particle size columns (e.g., 1.7 µm) are used, leading to sharper and more resolved peaks. researchgate.net The eluent from the UPLC is introduced into the mass spectrometer, where molecules are ionized, separated by their mass-to-charge ratio (m/z), and fragmented to provide structural information. nih.gov
For piperazine derivatives, UPLC-MS/MS methods have been developed for quantification in various matrices. qascf.com The QToF mass analyzer provides high-resolution mass data, enabling the determination of elemental compositions for the parent ion and its fragments. nih.gov This is crucial for the unambiguous identification of metabolites and degradation products.
A study on a N-phenylpiperazine derivative utilized a UPLC-QToF/MS method for pharmacokinetic studies, demonstrating the technique's sensitivity with a limit of quantification (LOQ) of 10 ng/mL. nih.gov The method involved protein precipitation for sample clean-up and a C18 column for separation. nih.gov
Table 2: Illustrative UPLC-QToF-MS/MS System Parameters
| Parameter | Value |
| UPLC Column | Acquity UPLC® BEH C18 (100 mm × 2.1 mm, 1.7 µm) |
| Mobile Phase | Gradient of ultrapure water and acetonitrile |
| Ionization Mode | Electrospray Ionization (ESI), Positive/Negative |
| Mass Analyzer | Quadrupole Time-of-Flight (QToF) |
| Scan Range | 50 - 1200 Da |
| Collision Energy | Low and High energy scans for fragmentation |
Note: This table represents typical parameters and is based on general UPLC-QToF-MS methods. nih.govresearchgate.net
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic techniques are vital for confirming the chemical structure of newly synthesized compounds and for identifying impurities. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide unique and complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the molecular structure of organic compounds. Both ¹H and ¹³C NMR are routinely used to characterize this compound derivatives.
¹H NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For a derivative like N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, one would expect to see signals corresponding to the aromatic protons, the methyl groups, and the methylene (B1212753) protons of the piperazine ring and the acetamide (B32628) backbone. nih.gov
¹³C NMR spectroscopy provides information on the different types of carbon atoms in the molecule. Characteristic chemical shifts would be observed for the carbonyl carbon of the amide, the aromatic carbons, and the aliphatic carbons of the piperazine and methyl groups. rsc.org
Table 3: Predicted ¹H and ¹³C NMR Data for a this compound Derivative
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aromatic CH | 6.5 - 7.5 | 115 - 150 |
| Piperazine CH₂ | 2.3 - 2.7 | 50 - 55 |
| Acetamide CH₂ | 3.0 - 3.3 | 58 - 62 |
| N-CH₃ (piperazine) | 2.2 - 2.4 | ~46 |
| N-CH₃ (amide) | 3.1 - 3.3 | ~37 |
| C=O (amide) | - | 168 - 172 |
Note: This table is based on general chemical shift ranges and data for similar structures. rsc.org
Mass Spectrometry
Mass Spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information through analysis of its fragmentation patterns. For this compound and its derivatives, the molecular ion peak ([M+H]⁺ in positive ion mode) would confirm the molecular weight.
The fragmentation pattern in MS/MS experiments is particularly informative. A characteristic fragmentation of N-substituted piperazine derivatives is the neutral loss of the N-methylpiperazine moiety. researchgate.net For instance, in the mass spectrum of a related compound, a base peak was observed corresponding to the loss of 100 Da, which is the mass of N-methylpiperazine. researchgate.net This provides strong evidence for the presence of this structural unit. High-resolution mass spectrometry (HRMS) can provide the exact mass of the ions, further confirming their elemental composition. rsc.org
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule. The IR spectrum of a this compound derivative would show characteristic absorption bands.
The most prominent peaks would include a strong absorption for the amide C=O stretching vibration, typically in the range of 1630-1680 cm⁻¹. masterorganicchemistry.com The C-N stretching vibrations of the amide and the piperazine ring would appear in the fingerprint region (1400-1000 cm⁻¹). utdallas.edu The C-H stretching vibrations of the aliphatic methyl and methylene groups would be observed just below 3000 cm⁻¹. libretexts.org If the derivative contains an aromatic ring, C-H stretching vibrations would also be seen just above 3000 cm⁻¹ and C=C stretching in the 1600-1450 cm⁻¹ region. vscht.cz
Table 4: Characteristic IR Absorption Bands for a this compound Derivative
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| Amide C=O Stretch | 1630 - 1680 | Strong |
| Aliphatic C-H Stretch | 2800 - 3000 | Medium to Strong |
| C-N Stretch | 1000 - 1350 | Medium |
| Aromatic C=C Stretch | 1450 - 1600 | Medium to Weak |
| Aromatic C-H Stretch | 3000 - 3100 | Weak |
Note: This table is based on general IR absorption ranges. masterorganicchemistry.comutdallas.edulibretexts.orgvscht.cz
Method Validation Parameters for Robustness and Reliability
The validation of an analytical method ensures that it is suitable for its intended purpose. For derivatives of this compound, this involves a comprehensive evaluation of several parameters to guarantee the reliability and robustness of the data generated. According to the International Council for Harmonisation (ICH) guidelines, key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), limit of quantification (LOQ), and robustness.
The robustness of an analytical method is its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For High-Performance Liquid Chromatography (HPLC) methods, which are commonly used for the analysis of piperazine derivatives, these variations might include changes in the mobile phase composition, pH, flow rate, and column temperature. jocpr.com For instance, a study on the determination of piperazine demonstrated that with deliberate variations in chromatographic conditions, the relative standard deviation (%RSD) for the peak area remained less than 4.0%, indicating the method's robustness. jocpr.com
A study involving the derivatization of piperazine with 4-chloro-7-nitrobenzofuran (NBD-Cl) to form a UV-active compound highlighted a validation range of approximately 30 to 350 ppm. jocpr.comresearchgate.net The method was validated for several parameters including accuracy, linearity, precision, robustness, and ruggedness. jocpr.com The accuracy, often assessed by recovery studies, was found to be between 104.87% and 108.06% for piperazine. jocpr.com
The following interactive table summarizes typical method validation parameters and their acceptable limits for the analysis of piperazine derivatives.
| Validation Parameter | Description | Typical Acceptance Criteria |
| Accuracy | The closeness of test results to the true value. | Recovery of 98-102% |
| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | RSD ≤ 2% |
| Intermediate Precision | The precision within-laboratory variations (different days, analysts, equipment). | RSD ≤ 3% |
| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | No interference from placebo, impurities, or degradation products. |
| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentration of analyte for which the method has a suitable level of precision, accuracy, and linearity. | Typically 80-120% of the test concentration. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters. | System suitability parameters remain within acceptable limits. |
Impurity Profiling and Quantification in Pharmaceutical Contexts
Impurity profiling is the identification and quantification of impurities in pharmaceutical substances. veeprho.com These impurities can originate from the synthesis process, degradation of the drug substance, or storage. veeprho.com For piperazine derivatives like this compound, a thorough understanding of potential impurities is crucial for ensuring the safety and efficacy of the final drug product.
Common types of impurities found in piperazine-based pharmaceuticals include:
Related Substances: Structurally similar compounds formed during synthesis, such as N-methylpiperazine. veeprho.com
Degradation Products: Compounds formed due to exposure to environmental factors like light, heat, or humidity. Piperazine itself is known to be susceptible to hydrolysis and oxidation. veeprho.com
Residual Solvents: Organic solvents used during the manufacturing process that are not completely removed. veeprho.com
Various analytical techniques are employed for the detection and quantification of these impurities. High-Performance Liquid Chromatography (HPLC) is a primary tool, often coupled with a UV detector or a more sophisticated detector like a mass spectrometer (MS) for structural elucidation. veeprho.comntu.edu.iq Gas Chromatography (GC) is also utilized, particularly for volatile impurities and residual solvents. veeprho.com
A stability-indicating HPLC method is essential for separating the main component from its potential degradation products. Such a method was developed for linagliptin (B1675411), another pharmaceutical containing a piperazine-like moiety, where the method was able to separate the API from its stress degradation products. rasayanjournal.co.in The limit of detection (LOD) and limit of quantification (LOQ) for various impurities were established, demonstrating the method's sensitivity. For example, the LOD for LNGN acetamide impurity was 0.190 ppm, and the LOQ was 0.574 ppm. rasayanjournal.co.in
The following interactive table provides examples of potential impurities related to the synthesis of this compound and its derivatives.
| Impurity Name | CAS Number | Molecular Formula | Potential Origin |
| N-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | Synthesis byproduct veeprho.com |
| N,N'-Dimethylpiperazine | 106-58-1 | C₆H₁₄N₂ | Synthesis byproduct |
| 1-Amino-4-methylpiperazine | 6928-85-4 | C₅H₁₃N₃ | Synthesis intermediate |
| N-Formylpiperazine | 7755-92-2 | C₅H₁₀N₂O | Synthesis byproduct |
| N-(4-Aminophenyl)-N-methyl-2-(piperazin-1-yl)acetamide | - | C₁₃H₂₀N₄O | Synthesis intermediate pharmaffiliates.com |
The quantification of these impurities is performed using validated analytical methods. The accuracy of these methods is often confirmed by spiking the sample with known amounts of the impurity and measuring the recovery. For instance, in the analysis of linagliptin impurities, the recovery for the acetamide impurity was found to be between 100.37% and 101.76%. rasayanjournal.co.in
Role of 2 4 Methylpiperazin 1 Yl Acetamide Derivatives in Pharmaceutical Development
Significance as Key Synthetic Intermediates in Drug Synthesis (e.g., for Nintedanib)
One of the most prominent roles of a derivative of 2-(4-methylpiperazin-1-yl)acetamide, specifically N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide, is as a crucial intermediate in the manufacture of the anticancer drug Nintedanib (B1663095). google.comchemicalbook.com Nintedanib is a small molecule tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain types of non-small cell lung cancer.
The synthesis of Nintedanib involves the reaction of methyl-3-[methoxy(phenyl)methylene]-2-oxoindoline-6-carboxylate with N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide. google.com This key coupling step forms the core structure of the final drug molecule. The process is typically conducted in protic solvents like methanol (B129727) or ethanol (B145695), or in aromatic solvents such as toluene, often in mixtures with highly polar solvents like N,N-dimethylformamide, at elevated temperatures. google.com
Beyond Nintedanib, the utility of acetamide (B32628) derivatives is highlighted in the synthesis of other pharmacologically active molecules. For instance, N-(4-aminophenyl)-2-(4-methylpiperazin-1-yl)acetamide has been described as a useful reagent for synthesizing diaryl-pyrimidinamine derivatives with potential as anti-breast cancer agents. This demonstrates the broader applicability of this class of compounds as versatile building blocks in medicinal chemistry.
Patent Landscape and Intellectual Property Considerations in Drug Discovery
The intellectual property landscape surrounding this compound and its derivatives is intrinsically linked to the drugs for which they serve as intermediates, most notably Nintedanib. A number of patents protect the final compound, its various salt forms, and the processes for its manufacture.
Key patents related to Nintedanib, such as those from Boehringer Ingelheim, extensively cover the final molecule and its synthesis, which inherently includes the use of the N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide intermediate. google.com These patents often detail specific reaction conditions and may claim the intermediate itself as a novel compound, thereby protecting the entire manufacturing route.
The patent landscape also reveals the exploration of structurally similar acetamide derivatives for other therapeutic applications. For example, patents have been filed for novel 2-piperidin-1-yl-acetamide compounds as tankyrase inhibitors, which are being investigated for their potential in cancer therapy. While not direct derivatives of this compound, these patents indicate a broader interest in the acetamide scaffold linked to a six-membered nitrogen-containing heterocycle for drug discovery.
The following table provides a non-exhaustive overview of patents related to the synthesis and application of compounds containing the acetamide and piperazine (B1678402) moieties, illustrating the intellectual property considerations in this area.
| Patent Number | Title | Relevance |
| US20110201812A1 | Process for the manufacture of an indolinone derivative | Describes the use of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide in the synthesis of Nintedanib. google.com |
| WO2021013864A1 | 4-(imidazo[1,2-a]pyridin-3-yl) -pyrimidine derivatives | Claims compounds with a pyrimidine (B1678525) core that can be synthesized from piperazine-containing intermediates for use as c-Kit kinase inhibitors in cancer treatment. google.com |
| US20200024256A1 | Process for the preparation of 2-{4-[(5,6-diphenyl pyrazin-2-yl)(isopropyl)amino]butoxy}-N-(methylsulfonyl)acetamide and novel polymorphs thereof | Details the synthesis of Selexipag, highlighting the importance of acetamide derivatives in complex drug synthesis. longshinebiotech.com |
Strategic Importance in Developing Novel Therapeutic Candidates
The this compound moiety and its structural analogs are of significant strategic importance in the development of new therapeutic candidates due to the favorable pharmacological properties conferred by the piperazine and acetamide groups. The piperazine ring is a common scaffold in medicinal chemistry, known to improve the pharmacokinetic properties of drug candidates. mdpi.com
Research into derivatives has shown a range of biological activities. A study on new N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives revealed their potential as anticonvulsant agents, with some compounds showing efficacy in the maximal electroshock (MES) seizure model. nih.gov This suggests that modifications to the phenyl and piperazine rings can tune the biological activity towards central nervous system targets.
Furthermore, the broader class of acetamide derivatives has been investigated for a variety of therapeutic applications. Studies have shown that acetamide derivatives can exhibit significant anti-cancer and anti-microbial activities. nih.govresearchgate.net For example, certain N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives containing a (benz)azole moiety have demonstrated potent anticancer activity against various tumor cell lines. nih.gov These findings underscore the potential of the acetamide scaffold as a platform for the development of new drugs in oncology and infectious diseases.
The strategic value of this scaffold lies in its ability to be readily modified at several positions, allowing for the exploration of structure-activity relationships and the optimization of lead compounds. The following table highlights some therapeutic areas where derivatives of acetamide and piperazine have shown promise.
| Therapeutic Area | Example Compound Class | Observed Activity | Reference |
| Oncology | Diaryl-pyrimidinamine derivatives | Potential anti-breast cancer agents | |
| Oncology | N-[4-(2-methylthiazol-4-yl)phenyl]acetamide derivatives | Anticancer activity against A549 and C6 tumor cell lines | nih.gov |
| Neurology | N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives | Anticonvulsant activity in MES seizure model | nih.gov |
| Infectious Diseases | 2-(4-(benzo[d]thiazol-5-ylsulfonyl)piperazin-1-yl)-N-(thiazol-2-yl)acetamide | Antifungal activity | nih.gov |
Regulatory Perspectives on Related Substances and Impurities
From a regulatory perspective, any substance used in the synthesis of an API that is not the intended final product is considered an impurity. Therefore, N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide is classified as a process-related impurity in the manufacturing of Nintedanib. synthinkchemicals.compharmaffiliates.com The control of such impurities is a critical aspect of pharmaceutical manufacturing to ensure the safety and efficacy of the final drug product.
Regulatory bodies such as the European Medicines Agency (EMA) and the U.S. Food and Drug Administration (FDA) have stringent guidelines for the control of impurities in new drug substances. These guidelines, such as the ICH Q3A(R2), require that impurities present at levels above a certain threshold be identified, and their potential toxicological effects be evaluated.
The presence of N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide as an unreacted starting material or a degradation product in the final Nintedanib API must be carefully monitored and controlled to within acceptable limits. Pharmaceutical manufacturers must develop and validate analytical methods to detect and quantify this impurity. The manufacturing process must be designed to minimize the formation of this and other impurities and to effectively purge them during purification steps.
The regulatory dossier submitted for marketing authorization must include a detailed discussion of the potential and actual impurities, their origin, and the strategy for their control. This includes setting appropriate specifications for the starting materials and the final API.
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation 2-(4-Methylpiperazin-1-YL)acetamide Derivatives with Enhanced Profiles
The core structure of this compound provides a versatile platform for chemical modification to develop next-generation therapeutic agents with improved efficacy and selectivity. The 4-methylpiperazine group is known to enhance aqueous solubility and can improve the pharmacokinetic properties of a drug candidate. Future design strategies will likely focus on several key areas:
Substitution on the Acetamide (B32628) Nitrogen: The terminal nitrogen of the acetamide group is a prime location for introducing various aryl or heterocyclic rings. Research has shown that substituting this position can dramatically influence the biological activity. For instance, attaching an anilide moiety with specific substituents can lead to potent anticonvulsant activity. nih.gov
Aryl Group Modification: In derivatives where an aryl group is present, modifying its electronic properties through the addition of electron-donating or electron-withdrawing groups can fine-tune receptor interactions and biological outcomes. For example, electron-donating groups like an amino group (-NH2) can enhance interactions with kinase domains, while electron-withdrawing groups may favor other activities.
Linker Modification: The ethylacetamide linker can be extended or constrained to optimize the compound's orientation within a biological target's binding pocket. Introducing different linkers could also impact properties like blood-brain barrier penetration, potentially opening up applications for central nervous system (CNS) disorders.
The synthesis of these next-generation derivatives typically involves the alkylation of a substituted amine with a suitable chloroacetylating agent, followed by reaction with 1-methylpiperazine (B117243). nih.govchemicalbook.com The flexibility of this synthetic approach allows for the creation of large libraries of compounds for high-throughput screening.
Table 1: Examples of this compound Derivatives and Their Synthetic Modifications
| Derivative Name | Key Structural Modification | Observed Biological Activity | Reference |
| N-(3-chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide | Addition of a 3-chlorophenyl group to the acetamide nitrogen. | Anticonvulsant activity in the MES test. | nih.gov |
| N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide | N-methylation and addition of a 4-aminophenyl group. | Intermediate for angiokinase inhibitors; potential anticancer properties. | chemicalbook.com |
| 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide | Incorporation of a large quinazolinone heterocycle. | In vitro antimicrobial and anticancer activities. | nih.gov |
This table is interactive. Click on the headers to sort the data.
Comprehensive Mechanistic Elucidation of Biological Activities
A critical future direction is to fully understand the molecular mechanisms by which these derivatives exert their biological effects. While initial studies have provided some insights, a more profound mechanistic understanding is necessary for successful clinical translation.
For derivatives showing anticonvulsant properties, studies have pointed towards interaction with neuronal voltage-sensitive sodium channels. nih.gov Future research should employ techniques such as patch-clamp electrophysiology and radioligand binding assays to characterize these interactions in detail, determining the specific binding site and the effect on channel gating kinetics.
In the context of oncology, derivatives like N-(4-aminophenyl)-N-methyl-2-(4-methylpiperazin-1-yl)acetamide are believed to function as angiokinase inhibitors, targeting enzymes involved in tumor blood vessel formation. chemicalbook.com Future work should focus on identifying the precise kinase targets using kinome-wide screening panels. Furthermore, downstream signaling pathway analysis, using techniques like Western blotting and phosphoproteomics, will be crucial to unravel how these compounds lead to apoptosis and inhibit cancer cell proliferation.
Advanced Preclinical Evaluation and Biomarker Identification
To bridge the gap between promising laboratory findings and clinical application, extensive preclinical evaluation in relevant animal models is essential. For anticonvulsant candidates, this includes testing in models of chronic and therapy-resistant epilepsy, such as the 6-Hz psychomotor seizure model. nih.gov For anticancer derivatives, evaluation in patient-derived xenograft (PDX) models can provide a more accurate prediction of clinical efficacy.
A key aspect of modern drug development is the co-development of predictive biomarkers. Biomarkers can help identify the patient populations most likely to respond to a particular therapy. Future research should focus on:
Genomic Biomarkers: Identifying specific gene mutations or expression signatures in tumors that confer sensitivity to the anticancer derivatives.
Protein Biomarkers: Measuring the levels or activation state of the drug's target protein (e.g., a specific kinase) in patient samples.
Imaging Biomarkers: Utilizing advanced imaging techniques like positron emission tomography (PET) to visualize drug distribution and target engagement in real-time.
Potential for Combination Therapies
Complex diseases like cancer often require treatment with multiple therapeutic agents. Derivatives of this compound could be valuable components of combination therapies. The rationale is to target multiple, non-overlapping pathways to achieve synergistic effects and overcome drug resistance.
For example, an anticancer derivative that inhibits angiogenesis could be combined with a traditional cytotoxic chemotherapy agent or with an immune checkpoint inhibitor. The piperazine-containing drug Netupitant, an antagonist of the neurokinin 1 (NK1) receptor, is already successfully used in combination with the 5-HT3 receptor blocker Palosetron to treat chemotherapy-induced nausea. mdpi.com This sets a precedent for exploring combination strategies for novel piperazine-acetamide derivatives to enhance therapeutic outcomes in various diseases.
Application of Artificial Intelligence and Machine Learning in Rational Drug Design
The development of next-generation this compound derivatives can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can analyze vast datasets to identify promising new drug candidates and optimize their properties.
Key applications of AI/ML in this context include:
High-Throughput Virtual Screening: ML models can be trained on existing structure-activity relationship (SAR) data to screen virtual libraries of millions of potential derivatives, prioritizing those most likely to be active. nih.gov
De Novo Drug Design: Generative AI models can design entirely new molecules from scratch that are optimized for binding to a specific biological target and possess desirable drug-like properties. mdpi.com
Predictive Modeling: AI can be used to build models that predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of new derivatives, reducing the reliance on costly and time-consuming experimental studies. nih.govresearchgate.net
By leveraging these advanced computational approaches, researchers can more efficiently navigate the vast chemical space and focus resources on the most promising candidates for further development. mdpi.com
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-(4-Methylpiperazin-1-YL)acetamide derivatives?
- Methodology : Derivatives are typically synthesized via multi-step organic reactions. Key steps include:
- Acylation : Reacting piperazine derivatives with activated acetamide precursors under anhydrous conditions (e.g., using DMF as a solvent and DCC as a coupling agent).
- Functionalization : Introducing substituents via nucleophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups).
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) or recrystallization (solvent: ethanol/water mixtures) to achieve >95% purity .
Q. How can researchers verify the structural identity of this compound derivatives?
- Methodology : Use a combination of:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm proton environments and carbon frameworks (e.g., methylpiperazine CH₃ at δ ~2.3 ppm in CDCl₃).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formulas (e.g., [M+H]+ ions with <5 ppm error).
- Infrared (IR) Spectroscopy : Detect characteristic amide C=O stretches (~1650 cm⁻¹) and N-H bonds (~3300 cm⁻¹) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Methodology :
- Enzyme Inhibition : Use fluorometric or colorimetric assays (e.g., kinase inhibition with ADP-Glo™ kits).
- Receptor Binding : Radioligand displacement assays (e.g., competition with [³H]-labeled ligands for GABA receptors).
- Cytotoxicity : MTT or CellTiter-Glo® assays on cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
Advanced Research Questions
Q. How can structural modifications optimize the pharmacokinetic profile of this compound derivatives?
- Methodology :
- Bioisosteric Replacement : Substitute labile groups (e.g., replacing ester with amide to enhance metabolic stability).
- LogP Optimization : Introduce hydrophilic groups (e.g., hydroxyl or polar heterocycles) to reduce logP and improve solubility.
- Prodrug Design : Mask polar groups (e.g., phosphate esters) for enhanced oral bioavailability .
Q. How should researchers resolve contradictions in selectivity profiles across biological assays?
- Methodology :
- Cross-Validation : Replicate assays under standardized conditions (e.g., ATP concentration, pH, temperature).
- Off-Target Screening : Use panels of unrelated enzymes/receptors (e.g., Eurofins’ SelectScreen®) to identify non-specific binding.
- Molecular Dynamics (MD) Simulations : Model ligand-receptor interactions to rationalize selectivity differences (e.g., using Schrödinger Suite) .
Q. What strategies mitigate toxicity in this compound-based compounds?
- Methodology :
- Metabolic Profiling : Identify toxic metabolites via liver microsome assays (e.g., human CYP450 isoforms).
- Therapeutic Index (TI) : Calculate TI = LD₅₀ (rodent acute toxicity)/EC₅₀ (target activity). Aim for TI >10.
- In Silico Toxicity Prediction : Tools like Derek Nexus or ProTox-II to flag structural alerts (e.g., mutagenic piperazine metabolites) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
